2-bromo-5,5-dimethylcyclopent-2-en-1-one
Description
2-Bromo-5,5-dimethylcyclopent-2-en-1-one is a halogenated cyclic enone with the molecular formula C₇H₉BrO and a molecular weight of 189.05 g/mol. Its structure features a cyclopentenone core substituted with a bromine atom at position 2 and two methyl groups at position 5 (Figure 1). The α,β-unsaturated ketone moiety confers electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in Michael additions, Diels-Alder reactions, and halogen-directed functionalizations. The bromine substituent enhances electrophilicity at the β-carbon, while the geminal dimethyl groups introduce steric effects that influence regioselectivity and stability .
Properties
CAS No. |
398147-75-6 |
|---|---|
Molecular Formula |
C7H9BrO |
Molecular Weight |
189 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5,5-dimethylcyclopent-2-en-1-one typically involves the bromination of 5,5-dimethylcyclopent-2-en-1-one. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,5-dimethylcyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 5,5-dimethylcyclopent-2-en-1-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-substituted-5,5-dimethylcyclopent-2-en-1-one derivatives.
Reduction: Formation of 5,5-dimethylcyclopent-2-en-1-one.
Oxidation: Formation of 5,5-dimethylcyclopent-2-en-1-one carboxylic acid or ketone derivatives.
Scientific Research Applications
2-Bromo-5,5-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-5,5-dimethylcyclopent-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the second position makes the compound susceptible to nucleophilic substitution reactions, while the carbonyl group at the first position can participate in various electrophilic addition reactions. These interactions are crucial for its role in synthetic chemistry and its potential biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-bromo-5,5-dimethylcyclopent-2-en-1-one can be contextualized by comparing it to three related compounds:
Structural Analogues
Table 1: Key Structural and Molecular Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Substituents | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₇H₉BrO | 189.05 | 5-membered | Br (C2), CH₃ (C5) | α,β-unsaturated ketone |
| 4-Bromo-5,5-dimethylcyclohex-2-en-1-one | C₈H₁₁BrO | 203.08 | 6-membered | Br (C4), CH₃ (C5) | α,β-unsaturated ketone |
| 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | C₁₃H₁₄BrNO | 280.17 | 6-membered | NH(C₆H₄Br) (C3), CH₃ (C5) | α,β-unsaturated ketone, amine |
| 5,5-Dimethylcyclopent-2-en-1-one | C₇H₁₀O | 110.15 | 5-membered | CH₃ (C5) | α,β-unsaturated ketone |
Reactivity and Electronic Effects
- Ring Size and Strain: The 5-membered cyclopentenone ring in this compound exhibits greater angular strain compared to 6-membered cyclohexenone derivatives (e.g., 4-bromo-5,5-dimethylcyclohex-2-en-1-one). This strain enhances electrophilicity at the β-carbon, accelerating nucleophilic additions .
- Substituent Position: Bromine at position 2 (cyclopentenone) vs. position 4 (cyclohexenone) alters conjugation patterns. In the cyclopentenone derivative, bromine directly conjugates with the carbonyl group, intensifying electron withdrawal and stabilizing the enolate intermediate .
- Functional Group Variation: The amino-substituted derivative (3-[(4-bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one) introduces an electron-donating amine group, which reduces electrophilicity at the β-carbon but enables hydrogen bonding and metal coordination, expanding its utility in coordination chemistry or medicinal applications .
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